molecular formula C11H11ClO3 B1208280 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 2881-63-2

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B1208280
CAS RN: 2881-63-2
M. Wt: 226.65 g/mol
InChI Key: DGCZHKABHPDNCC-UHFFFAOYSA-N
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Patent
US05744426

Procedure details

200 g (1.29 mol) of 4-chloroacetophenone (dissolved in 500 ml of diethyl carbonate) were added dropwise at 60° C. to a mixture of 296.4 g (2.59 mol) of potassium tert-butylate and 2.25 1 of diethyl carbonate. Thesuspension, which could be stirred with difficulty, was stirred at 60° C. for 3 h and then introduced into 2.7 1 of 10% strength sulfuric acid. Extraction with ethyl acetate, drying of the organic phase over magnesium sulfate and concentration in vacuo gave the crude product, which was purified further by distillation (b.p. 130° C., 0.4 mbar). Yield: 268 g.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
296.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].CC([O-])(C)C.[K+].[C:17](=O)([O:21]CC)[O:18][CH2:19][CH3:20].S(=O)(=O)(O)O>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([CH2:1][C:17]([O:18][CH2:19][CH3:20])=[O:21])=[O:3])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
296.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Thesuspension, which could be stirred with difficulty
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at 60° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase over magnesium sulfate and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.